molecular formula C19H18ClN3O2 B5165829 4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B5165829
M. Wt: 355.8 g/mol
InChI Key: CWRWATZUJCIGJH-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with 4-methylaniline and urea under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 4-(4-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, for example, can enhance its antimicrobial activity compared to other similar compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-11-3-9-15(10-4-11)22-18(24)16-12(2)21-19(25)23-17(16)13-5-7-14(20)8-6-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRWATZUJCIGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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